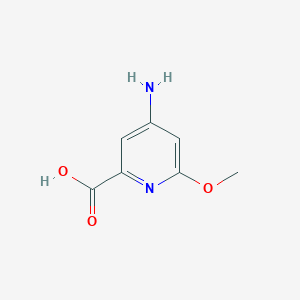

4-Amino-6-methoxypicolinic acid

Description

Contextualization of Picolinic Acid Scaffold in Medicinal and Chemical Biology Research

The picolinic acid scaffold, characterized by a carboxylic acid group at the 2-position of a pyridine (B92270) ring, is a privileged structure in the realm of medicinal chemistry. Its inherent ability to act as a bidentate chelating agent for various metal ions is a key feature that has been exploited in the design of therapeutic agents and research tools. This chelating property is crucial for the function of certain enzymes and can be targeted for inhibitory or modulatory purposes.

Scholarly investigations have demonstrated that picolinic acid derivatives are implicated in a wide range of biological activities. These compounds have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The versatility of the picolinic acid backbone allows for the introduction of diverse functional groups at various positions on the pyridine ring, leading to a broad spectrum of pharmacological effects. The continuous and active research in this area underscores the enduring importance of the picolinic acid scaffold in the quest for novel therapeutic interventions.

Significance of Substituted Picolinic Acid Moieties in Contemporary Academic Investigations

The introduction of substituents onto the picolinic acid ring system is a cornerstone of modern drug discovery and chemical biology research. The nature, position, and orientation of these substituents can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity.

Positional Isomerism and Structural Features Relevant to 4-Amino-6-methoxypicolinic Acid

Positional isomerism plays a critical role in determining the properties and biological activity of substituted pyridines. In the case of aminomethoxypicolinic acids, the relative positions of the amino, methoxy (B1213986), and carboxylic acid groups on the pyridine ring are of paramount importance. While specific research on this compound is not extensively documented in publicly available literature, we can infer its structural characteristics and potential behavior by examining its isomers, such as 5-Amino-6-methoxypicolinic acid and 6-Amino-4-methoxypicolinic acid.

The table below presents a comparison of the basic properties of closely related isomers, highlighting the importance of substituent placement.

| Property | 5-Amino-6-methoxypicolinic acid | 6-Amino-4-methoxypicolinic acid |

| Molecular Formula | C7H8N2O3 | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol nih.gov | 168.15 g/mol synblock.com |

| IUPAC Name | 5-amino-6-methoxypyridine-2-carboxylic acid nih.gov | 6-amino-4-methoxypyridine-2-carboxylic acid synblock.com |

| CAS Number | 1256793-40-4 nih.gov | 98276-83-6 synblock.com |

This data is based on available information for the specified isomers and is provided for comparative purposes due to the limited specific data for this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-amino-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-12-6-3-4(8)2-5(9-6)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) |

InChI Key |

HLWZFDINHGCUOX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 4 Amino 6 Methoxypicolinic Acid

Retrosynthetic Analysis and Established Approaches for Picolinic Acid Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. oregonstate.edu For 4-amino-6-methoxypicolinic acid, the primary disconnections involve the carbon-nitrogen bond of the C4-amino group and the carbon-oxygen bond of the C6-methoxy group. This approach suggests that the amino and methoxy (B1213986) functionalities can be installed via nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine (B92270) ring.

A key precursor identified through this analysis is a dihalogenated picolinic acid derivative, such as methyl 4,6-dichloropicolinate or methyl 4,6-difluoropicolinate. Halogens at the C4 and C6 positions are excellent leaving groups for SNAr reactions due to the electron-withdrawing nature of the pyridine nitrogen and the ester group. The synthesis would then proceed by sequential, regioselective substitution of the halogens with an amino source and a methoxide (B1231860) source.

Established methods for synthesizing the core picolinic acid structure often involve the oxidation of an alkyl group at the C2 position of the pyridine ring. google.comgoogle.com For instance, a substituted 2-methylpyridine (B31789) (α-picoline) can be oxidized to the corresponding picolinic acid using various oxidizing agents like potassium permanganate (B83412) or nitric acid. google.com Alternatively, building the substituted pyridine ring from acyclic precursors provides another route to the picolinic acid scaffold. nih.gov

Strategies for Introduction of Pyridine Ring Substituents

The successful synthesis of this compound hinges on the regioselective introduction of the amino and methoxy groups onto the pyridine framework. The relative positions of these substituents and the carboxylic acid group dictate the electronic properties of the ring and, consequently, the feasibility of various synthetic transformations.

Introducing an amino group at the C4 position of a pyridine ring is a well-studied transformation with several established protocols.

Nucleophilic Aromatic Substitution (SNAr): The most common approach involves the reaction of a 4-halopyridine with an amine source. In the context of a precursor like methyl 4,6-dichloropicolinate, the C4 position is highly activated towards nucleophilic attack. Reaction with ammonia (B1221849) or a protected amine equivalent can selectively displace the C4-chloro substituent.

Chichibabin and Related Reactions: While the classical Chichibabin reaction (using sodium amide) typically favors amination at the C2 and C6 positions, modern variations and related nucleophilic substitutions of hydrogen (SNH) can achieve C4 selectivity. nih.gov For example, a reaction manifold employing aqueous ammonia on pyridines activated as 4-pyridyl pyridinium (B92312) salts has been shown to produce 4-aminopyridines. nih.gov

Catalytic Amination: Transition metal-catalyzed C-H amination represents a more modern and atom-economical approach. However, controlling regioselectivity can be challenging. Other advanced methods include the use of saccharin (B28170) as an ammonium (B1175870) surrogate for the amination of pyridine N-oxides, which can proceed under mild conditions. nih.gov Base-promoted amination of polyhalogenated pyridines using N,N-dimethylformamide (DMF) as the amino source has also been developed as a low-cost, environmentally friendly alternative. acs.org

A study on the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlights the challenges of regioselectivity. The reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) gave a nearly 1:1 mixture of the 2- and 6-substituted products, demonstrating the fine balance of electronic and steric effects. nih.gov

| Amination Strategy | Reagents/Conditions | Selectivity | Reference |

| Nucleophilic Substitution of Hydrogen (SNH) | Aqueous ammonia, 4-pyridyl pyridinium salt intermediates | C4-Selective | nih.gov |

| Amination of N-Oxides | Saccharin, mild conditions | Regioselective for 3,5-disubstituted pyridines | nih.gov |

| Base-Promoted Amination | DMF, NaOtBu, water | Selective for 2-aminopyridine (B139424) halides | acs.org |

Methoxylation is typically achieved via nucleophilic substitution of a suitable leaving group, most commonly a halide, by a methoxide source like sodium methoxide. The regioselectivity of this reaction is governed by the electronic activation provided by the ring nitrogen and other electron-withdrawing substituents.

In a precursor such as methyl 4-amino-6-chloropicolinate, the remaining chloro group at C6 is activated for nucleophilic displacement. The reaction with sodium methoxide in a suitable solvent like methanol (B129727) or DMF would yield the desired 6-methoxy product. Research has shown that the choice of solvent can dramatically influence the regioselectivity of methoxylation on dihalopyridine systems. For instance, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in DMF or MeOH was highly regioselective for substitution at the 6-position. nih.gov

The order of substitution is critical. If starting from a dihalopicolinate, the more reactive halogen is typically substituted first. The introduction of the first substituent (e.g., the amino group at C4) will electronically modify the ring, influencing the reactivity of the second halogen at C6 towards methoxylation.

The use of halogenated pyridine intermediates is a cornerstone of pyridine chemistry, as halogens serve as versatile handles for further functionalization through cross-coupling or SNAr reactions. nih.gov

Preparation of Halopyridine Precursors: Dihalopicolinic acids can be prepared from various starting materials. For example, oxidation of a dihalomethylpyridine would yield the corresponding carboxylic acid. Alternatively, functionalization of the pyridine ring itself is a common strategy. Electrophilic halogenation of pyridines often requires harsh conditions due to the ring's electron-deficient nature and tends to direct substituents to the C3 and C5 positions. nih.govchemrxiv.org

Modern Halogenation Methods: More recent methods have been developed to overcome these limitations. A two-step approach involving the installation of phosphine (B1218219) reagents at the 4-position of pyridines, followed by displacement with halide nucleophiles, allows for selective 4-halogenation under milder conditions. nih.gov Another innovative strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which enables highly regioselective halogenation at the C3-position. nih.govresearchgate.net

Functional Group Interconversion (FGI): Once the halogenated picolinate (B1231196) precursor is obtained, the halogens are sequentially replaced. As demonstrated in a related synthesis, a difluoropicolinate or dichloropicolinate can be selectively functionalized. nih.gov The higher reactivity of fluorine in SNAr reactions can be advantageous. A general synthetic pathway would involve the initial selective reaction at the C4 position with an amine, followed by substitution of the C6-halogen with methoxide to complete the synthesis.

| Halogenation Strategy | Target Position | Key Feature | Reference |

| Phosphine Reagent Displacement | C4 | Two-step sequence via phosphonium (B103445) salts | nih.gov |

| Zincke Imine Intermediates | C3 | Ring-opening/closing sequence | nih.govresearchgate.net |

| Electrophilic Aromatic Substitution | C3/C5 | Requires harsh conditions (Lewis/Brønsted acids) | chemrxiv.org |

Advanced Synthetic Techniques for Amino Acid Incorporation

Beyond the stepwise functionalization of a pre-formed ring, advanced methods like multicomponent reactions (MCRs) offer powerful, convergent strategies for constructing complex molecules, including amino acid derivatives. researchgate.net

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. rsc.org This approach is highly efficient and atom-economical.

Enantioselective Synthesis Pathways for Chiral Analogs

While specific enantioselective syntheses for chiral analogs of this compound are not described in the current body of scientific literature, general strategies for the asymmetric synthesis of chiral pyridine derivatives can be considered as potential avenues for exploration. The introduction of a chiral center, for instance at a carbon atom of a substituent on the pyridine ring, would be the primary goal.

One approach could involve the use of chiral catalysts in a key bond-forming reaction. For example, the enantioselective addition of a nucleophile to a precursor bearing a prochiral center could be mediated by a chiral Lewis acid or a transition metal complex with a chiral ligand. Asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst is another well-established method for creating stereocenters. rsc.org

The use of chiral auxiliaries is another viable strategy. A chiral auxiliary could be temporarily attached to a precursor molecule, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For instance, a Strecker-type reaction on an aldehyde precursor using a chiral amine auxiliary could be employed to synthesize chiral α-amino acid analogs. nih.gov

Table 2: Potential Enantioselective Strategies for Chiral Analogs

| Strategy | Description | Potential Application |

| Chiral Catalysis | Use of a chiral catalyst (e.g., Lewis acid, transition metal complex) to control stereochemistry. | Asymmetric hydrogenation of a C=C or C=N bond in a side chain. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Asymmetric alkylation or addition reactions on a precursor molecule. |

| Biocatalysis | Employment of enzymes (e.g., lipases, transaminases) to perform stereoselective transformations. | Kinetic resolution of a racemic mixture of a precursor or a derivative. |

It is important to emphasize that the feasibility and effectiveness of these methods would require experimental investigation for the specific class of compounds related to this compound.

Derivatization of this compound

The presence of a carboxylic acid and an amino group, in addition to the pyridine ring, allows for a variety of derivatization reactions, leading to the formation of a wide range of analogs with potentially new properties.

Formation of Ester and Amide Derivatives

The carboxylic acid moiety of this compound can be readily converted into ester and amide derivatives through standard organic synthesis protocols.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction known as Fischer esterification. pearson.comnih.govyoutube.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride, which then reacts readily with an alcohol. A convenient method for the esterification of amino acids involves the use of trimethylchlorosilane in methanol. google.com

Amidation: Amide derivatives can be synthesized by reacting this compound with an amine. libretexts.orglibretexts.org This reaction is typically facilitated by the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid for nucleophilic attack by the amine. The addition of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the reaction and reduce side products. Similar to esterification, conversion to the acid chloride followed by reaction with an amine is also a common method for amide formation. nih.govnih.govresearchgate.net

Table 3: Common Reagents for Ester and Amide Formation

| Derivative | Reagents | Reaction Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Alcohol, Thionyl Chloride (SOCl₂) | Two-step process, typically at room temperature to reflux | |

| Alcohol, Trimethylchlorosilane (TMSCl) | Room temperature | |

| Amides | Amine, Coupling Agent (e.g., DCC, EDC) | Typically at room temperature |

| Amine, Acid Chloride (from SOCl₂) | Two-step process, typically at room temperature |

Synthesis of N-Oxide Analogs and Related Derivatives

The nitrogen atom of the pyridine ring in this compound can be oxidized to form the corresponding N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity and potential biological activity.

The synthesis of pyridine N-oxides is commonly achieved by treating the parent pyridine with an oxidizing agent, such as a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. google.com Another common method involves the use of hydrogen peroxide in acetic acid. researchgate.net The synthesis of 4-methoxypyridine (B45360) N-oxide has been reported using 30% hydrogen peroxide in refluxing acetic acid. researchgate.net A similar procedure could likely be adapted for the N-oxidation of this compound. It is important to consider the potential for side reactions, such as oxidation of the amino group, and to optimize the reaction conditions accordingly. The synthesis of N-oxide-containing heterocycles is an active area of research. nih.gov

Table 4: Reagents for N-Oxide Formation

| Reagent | Typical Solvent |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform |

| Hydrogen Peroxide/Acetic Acid | Acetic Acid |

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 4 Amino 6 Methoxypicolinic Acid

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy probes the discrete energy levels associated with the vibrations of a molecule. These vibrations are sensitive to the molecule's geometry, the strength of its chemical bonds, and its environment, making these techniques essential for detailed structural characterization.

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Signatures

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is an exceptionally powerful tool for identifying the functional groups present in a molecule, as each group exhibits characteristic absorption frequencies. For 4-Amino-6-methoxypicolinic acid, key functional groups include the carboxylic acid (-COOH), the amino group (-NH₂), the methoxy (B1213986) group (-OCH₃), and the pyridine (B92270) ring.

The position, shape, and intensity of the absorption bands provide a wealth of information. The O-H stretching vibration of the carboxylic acid group is typically observed as a very broad band in the 2500-3300 cm⁻¹ region, a characteristic signature of the strong hydrogen-bonded dimers formed in the solid state. The C=O (carbonyl) stretching vibration usually appears as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group typically produce two bands in the 3300-3500 cm⁻¹ range, while the C-O stretching of the methoxy group and the C-N stretching of the amino group are found in the fingerprint region (below 1500 cm⁻¹).

Hydrogen bonding significantly influences the IR spectrum. In studies of closely related compounds like 4-methoxypicolinic acid N-oxide (MPANO), the presence of a very short and strong intramolecular hydrogen bond leads to an extremely broad and complex O-H stretching band that spans from 1800 cm⁻¹ down to 500 cm⁻¹. nih.govacs.orgnih.govresearchgate.net This significant red-shift and broadening are indicative of extensive anharmonicity and coupling with other vibrational modes, a phenomenon that would also be expected to influence the spectrum of this compound. nih.govacs.org

Table 1: Representative IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, indicates strong hydrogen bonding |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong and sharp |

| Amino Group | N-H stretch | 3300 - 3500 | Typically two bands (symmetric & asymmetric) |

| Amino Group | N-H bend | 1590 - 1650 | Medium to strong |

| Methoxy Group | C-H stretch | 2850 - 3000 | |

| Methoxy Group | C-O stretch | 1000 - 1300 | |

| Pyridine Ring | C=C, C=N stretch | 1400 - 1600 | Multiple bands |

Note: The exact frequencies can vary based on the physical state (solid, solution) and intermolecular interactions.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light (from a laser) and measures the energy gained or lost by the scattered photons. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often means that symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum, are strong in the Raman spectrum.

For this compound, Raman spectroscopy would provide a detailed "vibrational fingerprint." The symmetric stretching of the pyridine ring and certain C-C vibrations would be particularly prominent. In the Raman spectrum of the analogous 4-Aminobenzoic acid, characteristic peaks are observed for the aromatic ring and the substituent groups. chemicalbook.com This allows for unambiguous identification and can be used to study subtle structural changes, such as those occurring during phase transitions or chemical reactions. The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Inelastic Neutron Scattering (INS) for Proton Dynamics and Anharmonicity Investigations

Inelastic Neutron Scattering (INS) is a powerful technique for studying vibrational motions, particularly those involving hydrogen atoms. Neutrons interact directly with the atomic nuclei, and the scattering cross-section of hydrogen is significantly larger than that of other elements like carbon or oxygen. This makes INS exceptionally sensitive to proton dynamics. stfc.ac.uk

Unlike IR and Raman, INS has no selection rules, meaning all vibrational transitions are, in principle, observable. researchgate.net This is especially useful for observing low-frequency torsional modes and other vibrations that are weak or forbidden in optical spectroscopy.

In research on the related compound 4-methoxypicolinic acid N-oxide (MPANO), INS was crucial for investigating the dynamics of a proton in a very short hydrogen bond. nih.govacs.orgnih.gov The technique clearly identified the out-of-plane O-H bending mode at a relatively high frequency, which is indicative of the H-bond's strength. nih.govnih.gov Such studies provide deep insights into the proton potential energy surface and the degree of anharmonicity (the deviation from a simple harmonic oscillator), which are fundamental to understanding the nature of strong hydrogen bonds. nih.gov

Diffraction Techniques for Solid-State Structural Elucidation

Diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By scattering radiation (X-rays or neutrons) off the electron cloud or nuclei of the atoms in a crystal, a diffraction pattern is produced that can be mathematically transformed to yield a model of the atomic structure.

Single-Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry

Single-Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles. This technique confirms the atomic connectivity, revealing how the atoms are bonded to one another, and establishes the stereochemistry of the molecule.

For a compound like this compound, SC-XRD would precisely map the geometry of the pyridine ring and the orientation of its amino, methoxy, and carboxylic acid substituents. Furthermore, it reveals the supramolecular arrangement in the crystal, detailing the intermolecular hydrogen bonds, π–π stacking interactions, and other non-covalent forces that dictate the crystal packing. nih.govmdpi.com Studies on similar structures, such as cocrystals of aminopyridine derivatives, have used SC-XRD to map extensive hydrogen-bonding networks that define the crystal architecture. mdpi.com

Neutron Diffraction for Precise Hydrogen Atom Localization in Crystalline Forms

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen has only one. In contrast, neutrons scatter from atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon or oxygen.

Neutron diffraction is therefore the definitive technique for accurately locating protons within a crystal structure. This is particularly critical when studying hydrogen bonds. In the investigation of 4-methoxypicolinic acid N-oxide (MPANO), single-crystal neutron diffraction was used to measure the exact O-H and H···O distances in its extremely short intramolecular hydrogen bond. acs.org The results showed an asymmetric placement of the proton, providing conclusive evidence for a single-well potential. acs.orgresearchgate.net This level of detail is unattainable with X-ray diffraction alone and is essential for accurately modeling and understanding the nature of hydrogen bonding in crystalline solids.

Table 2: Example Crystallographic Data from Neutron Diffraction of 4-Methoxypicolinic Acid N-Oxide (MPANO)

| Parameter | Value (Å) | Significance |

| O···O Distance | 2.403(1) | Confirms an extremely short hydrogen bond |

| O-H Distance | 1.171(2) | Precise location of the proton (donor side) |

| H···O Distance | 1.271(2) | Precise location of the proton (acceptor side) |

Data sourced from a study on a closely related analogue, MPANO, and illustrates the precision of neutron diffraction for H-bond analysis. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton and Carbon NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural verification of this compound. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine group protons. The two aromatic protons would likely appear as distinct singlets or doublets, depending on the solvent and pH, with their chemical shifts influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen. The methoxy group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the amino group and the carboxylic acid are often broad and their chemical shifts can be highly variable and solvent-dependent; they may also exchange with deuterium (B1214612) in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be anticipated for the six carbons of the pyridine ring, the methoxy carbon, and the carboxylic acid carbon. The chemical shifts of the ring carbons are diagnostic, reflecting the substitution pattern. The carbon bearing the carboxylic acid group (C2) and the carbons attached to the amino (C4) and methoxy (C6) groups would show significant shifts compared to unsubstituted picolinic acid. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum, typically in the 165-175 ppm region.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.0-7.5 | Aromatic H |

| ~6.0-6.5 | Aromatic H |

| ~5.0-6.0 (broad) | -NH₂ |

| ~3.8-4.0 | -OCH₃ |

| ~11.0-13.0 (broad) | -COOH |

| *Note: These are predicted chemical shift ranges. Actual experimental values can vary based on solvent and other experimental conditions. |

Multi-dimensional NMR for Complex Structure Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, multi-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, COSY would be used to confirm the coupling between any adjacent aromatic protons, although in this specific substitution pattern, the aromatic protons may not be directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal in the pyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is the method of choice for analyzing non-volatile and thermally labile compounds like this compound.

An LC-MS analysis would first involve separating the compound from any impurities using a suitable HPLC column, likely a reversed-phase C18 column. The eluent would then be introduced into the mass spectrometer. Using electrospray ionization (ESI) in positive ion mode, the molecule would be expected to be protonated to form the molecular ion [M+H]⁺. The accurate mass measurement of this ion would confirm the elemental composition of the molecule.

The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides further structural confirmation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Expected fragmentation pathways could include the loss of water (H₂O) from the carboxylic acid, the loss of carbon monoxide (CO) or carbon dioxide (CO₂), and cleavage of the methoxy group.

| LC-MS Data (Predicted) | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Expected [M+H]⁺ (m/z) | 169.06 |

| Potential Fragment Ions (m/z) | Loss of H₂O, Loss of CO, Loss of CH₃, Loss of OCH₃, Loss of COOH |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC-MS is generally not feasible. The carboxylic acid and amino functional groups would lead to poor chromatographic peak shape and potential decomposition in the hot injector port.

Therefore, for GC-MS analysis, derivatization is a necessary step to increase the volatility and thermal stability of the analyte. A common approach for compounds containing active hydrogens (as in -COOH and -NH₂) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) could be employed to convert the carboxylic acid to a silyl (B83357) ester and the amino group to a silylamine.

The resulting derivative would then be amenable to GC separation and MS analysis. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to the derivatized molecule, and the fragmentation pattern would be characteristic of the silyl derivatives, often involving the loss of methyl or tert-butyl groups from the silyl moiety, which can aid in structural confirmation. The applicability and specific fragmentation pathways would depend on the chosen derivatization strategy.

Computational Chemistry and Theoretical Investigations of 4 Amino 6 Methoxypicolinic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic properties, offering insights into its stability and chemical reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for studying picolinic acid derivatives due to its balance of accuracy and computational cost. academicjournals.org The B3LYP hybrid functional, combined with various basis sets like 6-311++G**, is commonly employed to perform geometry optimization and analyze electronic properties. academicjournals.orgacademicjournals.org

Geometry optimization calculations determine the lowest energy arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. For analogs such as 4-Amino-3,6-dichloro-2-pyridine carboxylic acid (AMPYD), DFT studies have shown that the pyridine (B92270) ring and its substituent groups are planar. scholarsresearchlibrary.com The electronic properties are significantly influenced by the substituents on the pyridine ring. For instance, the methoxy (B1213986) group (-OCH3) in 4-methoxypicolinic acid (4MOPIC) acts as an electron-donating group, pushing electron density into the picolinic acid ring. academicjournals.org This contrasts with electron-withdrawing groups, like the nitro group (-NO2), which pull electron density away from the ring. academicjournals.org The presence of an amino group (-NH2), as in AMPYD, also influences the electronic distribution and reactivity of the molecule. scholarsresearchlibrary.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Orbital Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability, polarity, and reactivity. scholarsresearchlibrary.com

In studies of picolinic acid analogs, the HOMO and LUMO energies are calculated to understand the effects of different substituents. For 4-methoxypicolinic acid (4MOPIC), the electron-donating methoxy group leads to a destabilization (increase in energy) of the LUMO compared to the gas phase when studied in various solvents. academicjournals.org In contrast, an electron-withdrawing group tends to stabilize both the HOMO and LUMO. academicjournals.org A smaller HOMO-LUMO gap, as calculated for 4-Amino-3,6-dichloro-2-pyridine carboxylic acid (4.89 eV), suggests higher polarity, softness, and greater chemical reactivity compared to analogs with a larger gap. scholarsresearchlibrary.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-Amino-3,6-dichloro-2-pyridine carboxylic acid | - | - | 4.89 |

| 3,6-Dichloro-2-pyridine carboxylic acid | - | - | 5.30 |

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental data. DFT methods can accurately calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

For 4-methoxypicolinic acid (4MOPIC), DFT calculations have shown that the electron-donating methoxy group results in an upfield resonance (shielding effect) in ¹H NMR spectra compared to picolinic acids with electron-withdrawing groups. academicjournals.org Similarly, ¹³C NMR chemical shifts are influenced by the electronic environment; carbon atoms C2 and C4 in 4MOPIC are more shielded due to the higher electron density from the methoxy group. academicjournals.org

Vibrational frequencies calculated using DFT, often at the B3LYP/6-311++G** level, can be compared with experimental Infrared (IR) and Raman spectra. academicjournals.org This comparison allows for a detailed assignment of vibrational modes. In studies of 4-methoxypicolinic acid N-oxide, periodic DFT calculations have provided a sound and quantitative agreement for characteristic vibrations, such as the CH₃ libration and bending modes, facilitating the assignment of the IR and Inelastic Neutron Scattering (INS) spectra. nih.gov

| Compound | Atom | Calculated ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| 4-methoxypicolinic acid (4MOPIC) | C2 | 109.373 |

| C3 | 165.388 | |

| C4 | 115.541 |

Theoretical Studies of Hydrogen Bonding Networks and Dynamics

Hydrogen bonds are crucial interactions that dictate the structure and function of many chemical and biological systems. uoa.gr Theoretical studies are essential for characterizing these bonds, especially in cases where they are unusually short or strong.

Characterization of Intramolecular and Intermolecular Hydrogen Bonds

4-Amino-6-methoxypicolinic acid has multiple sites for hydrogen bonding, including the carboxylic acid group, the amino group, and the methoxy group. These can lead to both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Theoretical studies on the analog 4-methoxypicolinic acid N-oxide (MPANO) have revealed an extremely short and strong intramolecular O–H···O hydrogen bond, with a donor-acceptor distance of just 2.403 Å, making it one of the shortest known. nih.govacs.org The characterization of such a bond requires advanced experimental techniques like neutron diffraction, which can precisely locate the hydrogen atom, combined with sophisticated computational models. nih.govacs.org Periodic DFT calculations, which account for the crystalline environment, are crucial for accurately modeling the geometry and vibrational dynamics of these short hydrogen bonds. nih.gov These calculations have shown excellent agreement with diffraction measurements for MPANO. nih.gov Such studies suggest that the amino and methoxy groups in this compound would also significantly influence its hydrogen-bonding capabilities through electronic effects.

Construction and Analysis of Proton Potential Energy Functions

For molecules with very short and strong hydrogen bonds, the single-well harmonic approximation often fails to describe the proton's behavior accurately. nih.gov The potential energy surface (PES) along the proton transfer coordinate can be complex, exhibiting a shallow single well or even a double well potential.

Constructing and analyzing the proton potential energy function is a key aspect of theoretical investigations into these systems. This involves calculating the energy of the system as the proton's position is systematically varied between the donor and acceptor atoms. Such calculations, often going beyond the standard DFT level to include nuclear quantum effects, can elucidate the true nature of the hydrogen bond. acs.org For the strong intramolecular hydrogen bond in picolinic acid N-oxide analogs, theoretical models have been used to quantize the nuclear motion along specific internal coordinates. acs.org This approach provides a more accurate description of the H-bond geometry and helps explain unusual spectroscopic features, such as the broad and low-frequency O-H stretching vibrations observed in experimental spectra. nih.gov This type of analysis is critical for understanding proton dynamics and potential proton transfer events in this compound.

Chemical Reactivity and Transformation Mechanisms of 4 Amino 6 Methoxypicolinic Acid

Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring's electron-deficient nature, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at positions ortho and para (C2, C4, C6) to the nitrogen. Conversely, it is deactivated towards electrophilic substitution compared to benzene. The presence of the activating amino and methoxy (B1213986) groups and the deactivating carboxylic acid group on 4-Amino-6-methoxypicolinic acid creates a complex reactivity pattern.

Nucleophilic aromatic substitution (SNAr) on the pyridine core typically requires a good leaving group at an activated position (ortho or para to the ring nitrogen). In this compound itself, neither the amino nor the methoxy group is a conventional leaving group under typical SNAr conditions. However, the methoxy group at the C6 position could potentially be displaced by a strong nucleophile under harsh conditions, or if the pyridine nitrogen is activated (e.g., by N-oxidation).

More commonly, SNAr reactions are performed on derivatives where a leaving group, such as a halogen, is present. For instance, in structures analogous to the target molecule, such as 4-amino-6-chloropyrimidines, the chlorine atom is readily displaced by various nucleophiles. nih.gov An electrochemical reductive cross-coupling has been successfully employed for the arylation of 4-amino-6-chloropyrimidines using a sacrificial iron anode and a nickel(II) catalyst, demonstrating the susceptibility of the C6 position to substitution when occupied by a halogen. nih.gov This suggests that a halogenated derivative of this compound, such as 4-amino-6-chloro- or 4-amino-6-bromopicolinic acid, would be a viable substrate for SNAr reactions, allowing for the introduction of various nucleophiles at the C6 position. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which then rearomatizes by expelling the leaving group. masterorganicchemistry.com

The reaction of amines with alkyl halides often leads to multiple substitutions, but in SNAr, a single substitution is more readily controlled. youtube.comyoutube.com

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and can be protonated under the acidic conditions often used for EAS. uoanbar.edu.iq However, the presence of strong activating groups can enable these reactions. In this compound, the powerful electron-donating amino group at C4 and the methoxy group at C6 strongly activate the ring. The directing effects of the substituents are as follows:

Amino group (at C4): Strongly activating, ortho-, para-directing. Directs to C3 and C5.

Methoxy group (at C6): Activating, ortho-, para-directing. Directs to C5.

Carboxylic acid group (at C2): Deactivating, meta-directing. Directs to C4 and C6.

Considering these effects, the positions most susceptible to electrophilic attack are C3 and C5, which are ortho and para to the strongly activating amino group and ortho to the activating methoxy group. The C5 position is particularly favored as it receives activating influence from both the amino and methoxy groups.

A common strategy to facilitate electrophilic substitution on pyridines is through the corresponding N-oxide. The N-oxide is more reactive towards electrophiles than the parent pyridine. A relevant example is the synthesis of 4-aminopicolinic acid, which proceeds via the nitration of picolinic acid N-oxide. umsl.edu The nitration occurs at the C4 position, and subsequent reduction of the nitro group yields the amine. umsl.edu This suggests that direct nitration of this compound would likely occur at the C3 or C5 positions.

| Reaction | Reagents | Position of Substitution | Product | Ref |

| Nitration (of analog) | H₂SO₄, fuming HNO₃ | C4 | 4-Nitropicolinic acid N-oxide | umsl.edu |

| Reduction | H₂, Pd/C | - | 4-Aminopicolinic acid | umsl.edu |

Interactive Data Table: Electrophilic Substitution on a Picolinic Acid Analog

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new bonds to the pyridine core, often requiring a halogenated precursor.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for creating C-C bonds. chemrxiv.orglibretexts.org These reactions typically involve the coupling of an organoboronic acid or ester with an aryl or vinyl halide or triflate. chemrxiv.orglibretexts.org For this compound to be used in such a reaction, it would first need to be halogenated, for example at the C3 or C5 positions via electrophilic halogenation, or the methoxy group at C6 could be replaced with a halogen.

Patents for the synthesis of herbicides such as Halauxifen-methyl (Arylex™ active) describe the Suzuki-Miyaura coupling of a 4-amino-3,6-dichloropicolinate or a 4-amino-3-chloro-5-fluoro-6-chloropicolinate with an arylboronic acid. google.com This demonstrates the feasibility of using a halogenated picolinic acid core as the electrophilic partner in Suzuki couplings. The reaction is tolerant of the amino and ester functionalities on the pyridine ring.

Similarly, Sonogashira couplings, which form C-C triple bonds, have been performed on related systems. For example, 4-iodomethylpicolinate has been coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst. umsl.eduumsl.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halogenated Picolinate (B1231196) Analog

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 4-amino-3,6-dichloropicolinate | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene/H₂O | High | google.com |

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions on Picolinic Acid Analogs

Direct C-H functionalization offers an atom-economical alternative to cross-coupling reactions that avoids the pre-functionalization step of halogenation. nih.govrsc.org For pyridines, C-H activation is challenging due to the electronic properties of the ring but can be achieved, often with the help of a directing group. nih.govnih.gov

In this compound, the most likely sites for C-H functionalization are the C-H bonds at the C3 and C5 positions. The inherent reactivity of pyridine C-H bonds is generally C2/C6 > C3/C5 > C4 for deprotonation-based functionalization. However, for reactions proceeding through electrophilic palladation, the electronic effects of the existing substituents would be paramount. The amino group could potentially act as a directing group to functionalize the ortho C3 and C5 positions. While specific examples for this compound are not documented, research on the distal C-H functionalization of anilines and related heterocycles using removable templates has shown promise for achieving selectivity at positions that are otherwise difficult to access. nih.gov

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at the C2 position of this compound exhibits typical reactivity for this functional group, though it is influenced by the adjacent pyridine nitrogen.

Standard transformations include:

Esterification: The carboxylic acid can be converted to an ester, for example, by reaction with an alcohol under acidic conditions (e.g., H₂SO₄ in methanol). umsl.edu

Amidation: Reaction with an amine, usually activated first (e.g., as an acyl chloride) or in the presence of a coupling agent (like DCC or EDC), will form the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(hydroxymethyl)-4-amino-6-methoxypyridine.

Decarboxylation: Picolinic acids can undergo thermal decarboxylation. The Hammick reaction is a specific example where the decarboxylation in the presence of a carbonyl compound leads to the formation of a 2-pyridyl-carbinol. nih.gov

Furthermore, the picolinic acid moiety is an excellent bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen. researchgate.net This property is exploited in coordination chemistry and can influence the reactivity of the molecule in metal-catalyzed reactions.

Esterification and Transesterification Reactions

The carboxylic acid functionality of this compound readily undergoes esterification. Standard acid-catalyzed methods, such as reaction with an alcohol in the presence of a strong acid like sulfuric acid, can be employed to produce the corresponding esters. For instance, the esterification of the related 4-iodopicolinic acid to its methyl ester is achieved by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. umsl.edu A similar approach is expected to be effective for this compound.

Alternatively, esterification can be achieved under milder conditions to avoid potential side reactions involving the amino group. The use of coupling reagents, often employed in peptide synthesis, can facilitate ester formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with an alcohol. peptide.com More recent methods also describe one-pot synthesis of esters from carboxylic acids via in situ generation of acyl fluorides using reagents like 2-pyridinesulfonyl fluoride (B91410). nih.gov

Transesterification, the conversion of one ester to another, can also be accomplished, typically through acid or base catalysis, by reacting the ester with an excess of a different alcohol.

Table 1: Common Conditions for Esterification of Picolinic Acids

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | A classic and cost-effective method. umsl.edu |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Milder conditions, suitable for sensitive substrates. peptide.com |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂), then Alcohol | Stepwise | Highly reactive intermediate; may lead to side reactions like chlorination of the ring. nih.gov |

| Deoxyfluorination | 2-Pyridinesulfonyl Fluoride, then Alcohol | Mild, one-pot | Modern method proceeding via an acyl fluoride intermediate. nih.gov |

Amidation and Peptide Coupling Methodologies

The carboxylic acid group of this compound can be converted into a wide range of amides. This transformation is fundamental in medicinal chemistry and materials science. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. bachem.com

A common strategy involves converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov However, this method can be harsh and may not be compatible with all functional groups.

A more versatile and widely used approach is the application of peptide coupling reagents. uni-kiel.de These reagents generate a highly reactive intermediate in situ, which then rapidly reacts with an amine to form the amide bond under mild conditions, minimizing side reactions and racemization if chiral amines are used. bachem.comuni-kiel.de A variety of such reagents are available, each with specific advantages. The picolinic amide moiety itself has been explored as a directing group in C-H activation reactions, and methods for its formation and subsequent cleavage have been developed. cam.ac.ukresearchgate.net

Table 2: Selected Peptide Coupling Reagents for Amidation

| Reagent Name | Acronym | Class | Key Features |

|---|---|---|---|

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium (B103445) Salt | First-generation phosphonium reagent, very effective but produces carcinogenic HMPA. bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Safer alternative to BOP with similar high reactivity. peptide.com |

| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Popular, efficient, and by-products are generally soluble and easily removed. bachem.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly reactive, often used for difficult couplings, including sterically hindered amino acids. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | Carbodiimide | Water-soluble carbodiimide, allowing for easy workup by aqueous extraction. Often used with additives like HOBt. peptide.com |

Reactivity of the Amino and Methoxy Substituents

Basicity and Nucleophilicity of the Amino Group

The basicity of the 4-amino group in this compound is significantly influenced by the electronic properties of the other substituents on the pyridine ring. The pyridine nitrogen itself is a basic site (pKa of pyridine is ~5.2). scribd.com

Amino Group (-NH₂): The amino group at the 4-position is a strong electron-donating group through resonance (+R effect), which increases the electron density on the pyridine ring nitrogen. This effect makes 4-aminopyridine (B3432731) (pKa = 9.17) significantly more basic than pyridine itself. quora.comwikipedia.org The protonation of 4-aminopyridine is stabilized by resonance, where the positive charge is delocalized onto the exocyclic nitrogen. stackexchange.com

Methoxy Group (-OCH₃): The methoxy group at the 6-position is also an electron-donating group via resonance (+R effect) and weakly electron-withdrawing via induction (-I effect). Its net effect is electron-donating, which further increases the electron density on the ring nitrogen and enhances basicity.

Carboxylic Acid Group (-COOH): The carboxylic acid group at the 2-position is an electron-withdrawing group (-I and -R effects), which decreases the electron density on the ring nitrogen, thereby reducing its basicity.

As a nucleophile, the 4-amino group can participate in reactions such as alkylation, acylation, and arylation. Its nucleophilicity is enhanced by the electron-donating methoxy group. The reactivity of aminopyridines in nucleophilic aromatic substitution (SNAr) reactions has been studied, where they can act as nucleophiles to displace leaving groups on other aromatic systems. ntu.edu.sg Furthermore, the amino group can direct electrophilic substitution on the pyridine ring, although such reactions are less common for pyridines than for benzene.

Stability and Reactivity of the Methoxy Ether Linkage

The methoxy group on the pyridine ring is a relatively stable ether linkage. It is generally resistant to cleavage under neutral, basic, and mild acidic conditions. However, it can be cleaved under more forceful conditions.

Demethylation of methoxypyridines can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). These reagents are commonly used for the cleavage of aryl methyl ethers. More selective methods have also been developed. For instance, L-selectride has been shown to chemoselectively demethylate methoxypyridines in the presence of other methoxyaryl groups. researchgate.netelsevierpure.com Another method employs sodium trimethylsilanethiolate for demethylation. semanticscholar.org

The presence of the amino and carboxylic acid groups on the same ring may influence the conditions required for demethylation. The amino group's electron-donating nature could slightly stabilize the ether, while the carboxylic acid could potentially participate in intramolecular catalysis under certain conditions, although this is less common.

Redox Chemistry of the Pyridine Ring and Substituents

The pyridine ring and its substituents in this compound can undergo both oxidation and reduction reactions.

Oxidation: The amino group is susceptible to oxidation. Oxidation of aminopyridines can lead to various products, including nitroso or nitro compounds, or azo-bridged dimers, depending on the oxidant and reaction conditions. For example, the oxidation of 4-substituted N-aminopyridinium salts with bromine can yield 1,1'-azopyridinium salts. rsc.org The heteroaromatic 2-aminopyridine (B139424) moiety is noted to have a reduced oxidation potential compared to aniline, making it a safer alternative in some contexts. nih.gov The pyridine nitrogen can also be oxidized to an N-oxide using reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

Reduction: The pyridine ring is an electron-deficient heterocycle and can be reduced. Catalytic hydrogenation (e.g., using H₂ over Pd/C, PtO₂, or Raney Nickel) can reduce the pyridine ring to the corresponding piperidine. A synthesis of 4-aminopicolinic acid itself involves the catalytic hydrogenation of 4-nitropicolinic acid N-oxide, which reduces both the nitro group and the N-oxide. umsl.edu A separate synthesis of 4-aminopicolinic acid from Picloram (4-amino-3,5,6-trichloropicolinic acid) involves reductive dechlorination using hydrogen and a palladium catalyst. chemicalbook.com

The electrochemical behavior of aminopyridine derivatives has also been investigated. Cyclic voltammetry studies on related systems, such as 4,4'-azopyridine-1,1'-dioxide, show that the pyridine N-oxide group is electrochemically reducible. utexas.edu The redox potential of the molecule will be influenced by the combined electronic effects of all three substituents.

Applications in Chemical Biology and Advanced Materials Research

Building Blocks for the Synthesis of Complex Bioactive Molecules

The strategic positioning of functional groups on the 4-Amino-6-methoxypicolinic acid scaffold makes it an invaluable starting material for the construction of more intricate, biologically active molecules. The carboxylic acid and amino groups provide convenient handles for a variety of chemical transformations, including amidation, esterification, and the formation of heterocyclic rings. These reactions allow for the systematic elaboration of the core structure, enabling the synthesis of libraries of compounds for biological screening.

Research into related aminopicolinic acid derivatives has demonstrated their potential as precursors to compounds with a range of biological activities. For instance, the synthesis of various 4-aminopicolinic acid derivatives has been explored, with these compounds serving as ligands for transition metals, suggesting their potential in developing new therapeutic or diagnostic agents. umsl.edu The synthesis of 4-amino-3-cinnolinecarboxylic acids from related amino-carboxamide precursors highlights a pathway to complex heterocyclic systems with potential antibacterial, antifungal, and central nervous system effects. nih.govresearchgate.net While direct studies on the 6-methoxy variant are less common, the established synthetic routes for other aminopicolinic acids provide a clear roadmap for its utilization. The presence of the methoxy (B1213986) group can further influence the electronic properties and solubility of the resulting bioactive molecules, potentially enhancing their pharmacological profiles. mdpi.com

The modular nature of synthesis starting from this compound allows for the systematic exploration of structure-activity relationships. By modifying the substituents on the amino and carboxylic acid groups, researchers can fine-tune the biological activity of the resulting compounds. This approach is crucial in the development of new drugs and other bioactive agents. nih.govfrontiersin.org

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for the elucidation of complex biological processes. nih.govchemicalprobes.org The unique structural features of this compound make it an attractive scaffold for the design and synthesis of such probes. The amino group can be readily functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, while the carboxylic acid can be used to attach the molecule to a solid support or to modulate its cellular uptake.

The pyridine (B92270) nitrogen and the amino group can also act as hydrogen bond donors and acceptors, facilitating specific interactions with biological targets like proteins and nucleic acids. The methoxy group can contribute to the binding affinity and selectivity of the probe through steric and electronic effects. The ability to systematically modify the structure of this compound allows for the optimization of probe properties, such as potency, selectivity, and cell permeability.

While specific examples of chemical probes derived from this compound are not yet widely reported, the principles of probe design strongly support its potential in this area. The development of probes from structurally similar heterocyclic compounds provides a strong precedent for its future application in unraveling biological mechanisms. escholarship.org

Exploration of Optical and Electronic Properties for Advanced Materials

The field of advanced materials is constantly seeking new organic molecules with tailored optical and electronic properties. The substituted pyridine ring in this compound provides a platform for the development of such materials. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group can lead to interesting photophysical properties, including fluorescence and phosphorescence.

Studies on related methoxypicolinic acid derivatives have revealed intriguing characteristics. For example, the investigation of 4-methoxypicolinic acid N-oxide has provided insights into strong intramolecular hydrogen bonding, a factor that can significantly influence the optical properties of a molecule. nih.gov The presence of the amino group in this compound is expected to further modulate these properties.

The potential for this compound to be incorporated into larger conjugated systems, such as polymers or dendrimers, opens up possibilities for its use in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The ability to tune the electronic properties through chemical modification makes this compound a promising candidate for the rational design of new functional materials.

Development of Ligands for Catalytic Processes

Picolinic acid and its derivatives are well-known for their ability to act as chelating ligands for a wide range of metal ions. nih.govacs.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate with a metal center, forming stable complexes that can catalyze a variety of chemical transformations.

The presence of the amino and methoxy groups on the this compound backbone can significantly influence the catalytic activity and selectivity of its metal complexes. These substituents can modulate the electron density at the metal center and create a specific steric environment, which can lead to enhanced catalytic performance. For example, manganese complexes of picolinic acid have been shown to be effective catalysts for the epoxidation of olefins. organic-chemistry.org Copper(II) coordination polymers based on 2-picolinic acid have also demonstrated catalytic activity in click reactions for the synthesis of triazoles. nih.gov

The potential of this compound as a ligand in catalysis is vast, with potential applications in areas such as asymmetric synthesis, cross-coupling reactions, and oxidation catalysis. The ability to fine-tune the ligand structure by modifying the amino and carboxylic acid groups provides a powerful tool for the development of new and improved catalysts.

Role in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry, the study of non-covalent interactions, has emerged as a powerful tool for the construction of complex, functional architectures from molecular building blocks. The functional groups present in this compound make it an excellent candidate for use in supramolecular chemistry and self-assembly research.

The carboxylic acid and amino groups can participate in robust hydrogen bonding interactions, leading to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov The pyridine nitrogen can also act as a hydrogen bond acceptor. These predictable interactions are the foundation of crystal engineering, allowing for the rational design of molecular solids with desired properties.

Furthermore, the molecule can participate in other non-covalent interactions, such as π-π stacking between the pyridine rings. The combination of these interactions can lead to the formation of complex self-assembled structures, such as gels, liquid crystals, and porous materials. The study of how modifications to the this compound structure affect its self-assembly behavior is a promising area for future research, with potential applications in areas such as drug delivery, sensing, and materials science.

Future Research Directions and Emerging Paradigms for 4 Amino 6 Methoxypicolinic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

The future synthesis of 4-Amino-6-methoxypicolinic acid and its analogs is anticipated to move towards greener and more efficient chemical processes. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. google.comumsl.edu Emerging research is focused on the adoption of green chemistry principles to mitigate environmental impact and improve economic viability. biosynce.comnih.gov

Key areas of development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for pyridine (B92270) derivatives. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of reactive intermediates.

Novel Catalysts: The development of highly selective and recyclable catalysts, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, is a promising avenue for the synthesis of picolinic acid derivatives. nih.govresearchgate.netrsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased product yields, enhanced reaction selectivity. |

| Continuous Flow Chemistry | Improved safety, better heat and mass transfer, easier scalability, and integration of in-line analysis. |

| Heterogeneous Catalysis (e.g., MOFs) | Catalyst recyclability, simplified product purification, potential for high selectivity. |

| Biocatalysis | High specificity, mild reaction conditions (aqueous media, ambient temperature/pressure), reduced environmental impact. |

Advanced Characterization Techniques for Dynamic Processes

A deeper understanding of the dynamic behavior of this compound in various chemical and biological systems is crucial for its application. Future research will likely employ a suite of advanced characterization techniques to probe these processes in real-time.

Techniques such as in-situ spectroscopy (NMR, IR, and Raman) can provide valuable insights into reaction mechanisms and kinetics. For solid-state applications, techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis will continue to be vital for elucidating crystal packing and intermolecular interactions, which can influence the material's properties. nih.gov

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of picolinic acid derivatives. These computational tools can be used to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities. ijnrd.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular structure with biological activity, will become more sophisticated through the use of ML algorithms. nih.govscispace.commdpi.com This will enable the rapid screening of virtual libraries of this compound analogs to identify candidates with desired properties, significantly accelerating the discovery process.

| Computational Tool | Application in this compound Research | Predicted Outcomes |

| Machine Learning (ML) in QSAR | Predicting biological activity based on molecular descriptors. | Identification of potent and selective bioactive compounds. |

| Artificial Intelligence (AI) in Drug Design | Generative models for designing novel molecular structures. | Novel this compound derivatives with optimized properties. |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of the compound with biological targets. | Understanding binding modes and mechanisms of action. |

Deeper Elucidation of Structure-Activity Relationships for Novel Biological Functions

Building on the foundation of computational predictions, future research will focus on a deeper experimental exploration of the structure-activity relationships (SAR) of this compound and its derivatives. By systematically modifying the functional groups on the pyridine ring, researchers can probe how these changes affect biological activity. ijnrd.orgnih.gov

This approach could lead to the discovery of novel biological functions beyond those currently known for picolinic acids, which include roles as enzyme inhibitors and signaling molecules. nih.govnih.gov The amino and methoxy (B1213986) groups of this compound provide key handles for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening.

Exploration of New Chemical Transformations and Catalytic Applications

The unique electronic and steric properties of this compound make it an intriguing candidate for new chemical transformations and catalytic applications. The pyridine nitrogen and the carboxylic acid group can act as a bidentate ligand, chelating to metal centers and influencing their catalytic activity. plu.mxchemicalbook.com

Future work may explore the use of this compound as a ligand in transition metal catalysis for a variety of organic transformations. organic-chemistry.org Additionally, the functional groups on the ring could be used to anchor the molecule to solid supports, creating novel heterogeneous catalysts with enhanced stability and recyclability. nih.govnih.govresearchgate.net

Interdisciplinary Research with Materials Science and Nanotechnology

The intersection of organic chemistry with materials science and nanotechnology presents exciting opportunities for this compound. The compound could serve as a building block for the synthesis of advanced materials with tailored properties.

For instance, its ability to coordinate with metal ions makes it a suitable organic linker for the construction of metal-organic frameworks (MOFs). researchgate.netnih.gov These porous materials have potential applications in gas storage, separation, and catalysis. Furthermore, the functionalization of nanoparticles with this compound or its derivatives could lead to new drug delivery systems, sensors, and imaging agents. nih.gov

Biosynthetic and Biocatalytic Approaches for Analog Production

Harnessing the power of biological systems offers a sustainable and highly selective route for the production of this compound and its analogs. The natural biosynthesis of picolinic acid proceeds from the amino acid tryptophan. chemicalbook.comwikipedia.org Future research could focus on engineering metabolic pathways in microorganisms to produce this specific substituted picolinic acid.

Moreover, the use of isolated enzymes or whole-cell biocatalysts could enable the synthesis of a wide range of functionalized pyridine derivatives under mild and environmentally friendly conditions. rsc.orgukri.orggoogle.com This biocatalytic approach holds significant promise for the sustainable production of novel compounds for various applications. acs.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-amino-6-methoxypicolinic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed decarboxylative cross-coupling reactions. For example, coupling 4-methoxy-3-acetyloxypicolinic acid with 2-aminopropanoate esters under PdCl₂ catalysis, as outlined in patent processes . Optimization involves adjusting catalyst loading (e.g., 1-5 mol% Pd), temperature (80-120°C), and solvent systems (DMF or THF). Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify proton environments (e.g., methoxy at δ 3.8-4.0 ppm, aromatic protons at δ 6.5-8.0 ppm) and IR spectroscopy to detect functional groups (C=O stretch ~1700 cm⁻¹, NH₂ bend ~1600 cm⁻¹). X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated in palladium adduct studies .

Q. What are the best practices for ensuring purity in pharmacological research applications?

- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%). For amino acid contamination checks, use pre-column derivatization with o-phthalaldehyde followed by fluorescence detection . Solvent filtration and controlled storage (dark, 4°C) minimize degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in catalytic efficiency data for this compound derivatives in cross-coupling reactions?

- Methodological Answer : Systematically vary reaction parameters:

- Catalyst type : Compare PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ .

- Solvent polarity : Test DMF (polar aprotic) vs. toluene (nonpolar).

- Temperature : Conduct kinetic studies at 80°C vs. 120°C.

Use ANOVA or multivariate regression to identify statistically significant factors affecting yield .

Q. What methodological frameworks (e.g., PICO) are suitable for designing studies on the biological activity of this compound?

- Methodological Answer : Apply the PICO framework to structure research questions:

- Population : Target enzymes (e.g., microbial dehydrogenases).

- Intervention : Compound concentration (e.g., 0.1–100 µM).

- Comparison : Positive controls (e.g., known inhibitors).

- Outcome : IC₅₀ values or binding affinity (Kd).

This approach ensures testable hypotheses and reduces bias in experimental design .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G**) to model:

- Electron density maps (identify nucleophilic/electrophilic sites).

- Transition states for decarboxylation or cross-coupling steps.

Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction and Analysis

Q. How should researchers address conflicting spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Reproducibility : Replicate synthesis under inert atmosphere to rule out oxidation.

- Isotopic labeling : Use ¹⁵N or ¹³C isotopes to track structural changes.

- Collaborative validation : Cross-verify NMR/IR data with independent labs .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Use QSAR models with descriptors like logP, molar refractivity, and HOMO/LUMO energies. Apply partial least squares (PLS) regression to correlate descriptors with bioactivity (e.g., antimicrobial IC₅₀). Validate models via leave-one-out cross-validation .

Tables for Key Data

| Synthetic Parameter | Optimal Range | Reference |

|---|---|---|

| Pd Catalyst Loading | 1–5 mol% | |

| Reaction Temperature | 80–120°C | |

| HPLC Purity Threshold | >98% | |

| DFT Basis Set | 6-311++G** |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products